BAY 299 -

BAY 299

Catalog Number: EVT-256134
CAS Number:
Molecular Formula: C25H23N3O4
Molecular Weight: 429.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively). Displays selectivity over other bromodomains (>30-fold over other members of the BRPF family; BRD9 and ATAD2; >300-fold over BRD4). Displays BRD1 and TAF1 inhibition in a NanoBRET cell assay.
Overview

BAY 299 is a chemical compound recognized for its potent inhibitory effects on specific bromodomains, particularly BRD1 and TAF1. It has garnered attention in the field of cancer research, especially regarding its potential applications in treating acute myeloid leukemia. The compound was developed through collaborative efforts between Bayer and the Structural Genomics Consortium, emphasizing its significance in epigenetic modulation.

Source

BAY 299 is derived from a series of naphthyridone compounds optimized for selective inhibition of bromodomains. It is commercially available from various suppliers, including Tocris, Sigma, and Cayman Chemical .

Classification

BAY 299 belongs to the class of epigenetic reader domain inhibitors. Specifically, it targets bromodomains that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in the regulation of gene expression and chromatin dynamics .

Synthesis Analysis

Methods

The synthesis of BAY 299 involves several key steps that focus on optimizing the naphthyridone scaffold for enhanced selectivity and potency against the targeted bromodomains. The process typically includes:

  1. Initial Design: Utilizing structure-based drug design to identify potential modifications to the naphthyridone core.
  2. Chemical Reactions: Employing various organic synthesis techniques such as nucleophilic substitutions and coupling reactions to introduce functional groups that enhance binding affinity.
  3. Purification: The synthesized compounds are purified using chromatographic techniques to ensure high purity necessary for biological assays.

Technical details regarding the synthesis can be found in studies detailing structure-activity relationships (SAR) that highlight how specific substitutions affect binding affinities .

Molecular Structure Analysis

Structure

BAY 299 has a molecular weight of approximately 429.5 g/mol and features a complex structure characterized by multiple functional groups that facilitate its interaction with bromodomains. The specific arrangement of atoms within the compound allows it to fit into the binding sites of BRD1 and TAF1 effectively.

Data

  • Molecular Formula: C_{22}H_{20}N_{4}O_{3}
  • Solubility: Soluble to 10 mg/L in aqueous solutions
  • Binding Affinities:
    • IC50 for BRD1: 6 nM
    • IC50 for TAF1: 13 nM .
Chemical Reactions Analysis

Reactions

BAY 299 primarily acts through competitive inhibition of bromodomain interactions with acetylated lysines. The compound's mechanism involves forming non-covalent interactions with the target bromodomains, which disrupts their normal function in gene regulation.

Technical Details

The efficacy of BAY 299 was evaluated using various biochemical assays, including:

  • Cell Viability Assays: To determine its effects on cancer cell proliferation.
  • Flow Cytometry: To analyze cell death and differentiation post-treatment with BAY 299 .
Mechanism of Action

Process

BAY 299 inhibits the activity of BRD1 and TAF1 by preventing their binding to acetylated lysines on histones, which is critical for transcriptional activation. This inhibition leads to altered expression of genes involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects.

Data

Research indicates that treatment with BAY 299 results in:

  • Increased apoptosis in acute myeloid leukemia cells.
  • Downregulation of genes associated with cell proliferation and survival pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Melting Point: Specific melting point data is not widely reported but is essential for characterization.

Chemical Properties

  • Stability: BAY 299 exhibits stability under standard laboratory conditions but should be stored appropriately to prevent degradation.
  • Reactivity: The compound is designed to interact specifically with bromodomains, minimizing off-target effects.

Relevant analyses include solubility tests and stability assessments under varying pH conditions .

Applications

BAY 299 has significant implications in scientific research, particularly in:

  • Cancer Therapeutics: As a potential treatment for acute myeloid leukemia due to its ability to induce apoptosis in cancer cells.
  • Epigenetic Research: Serving as a tool for studying the role of bromodomain-containing proteins in gene regulation and chromatin dynamics.

The compound's selective inhibition profile makes it a valuable asset in drug discovery aimed at targeting epigenetic mechanisms involved in various diseases .

Target Proteins and Pathways of BAY-299 in Epigenetic Regulation

BRD1 (BRPF2) as a Scaffolding Protein in MYST Histone Acetyltransferase Complexes

BRD1 (commonly designated as BRPF2) functions as a critical scaffolding protein that assembles and stabilizes the multi-subunit MYST histone acetyltransferase (HAT) complexes, including MOZ (KAT6A) and MORF (KAT6B). These complexes play fundamental roles in epigenetic regulation by acetylating histone H3 at lysine 23 (H3K23ac), a mark associated with transcriptional activation and chromatin relaxation. BAY-299 demonstrates exceptional inhibitory potency against the BRPF2 bromodomain with an IC50 of 67 nM, effectively disrupting its ability to recognize acetylated histone marks [1] [3]. This targeted disruption has profound functional consequences:

The molecular architecture of BRPF2 within the MYST complex positions it as a central regulatory node. Through its bromodomain, BRPF2 recognizes acetylated histone tails and recruits additional complex components (ING5, hEAF6, and the MYST HAT subunit). BAY-299 competitively occupies the acetyl-lysine binding pocket of the BRPF2 bromodomain, preventing its interaction with histones H3.3 and H4 (NanoBRET IC50 = 575 nM and 825 nM, respectively) [1] [9]. This blockade results in the functional disintegration of the MYST complex, significantly reducing global H3K23 acetylation levels and impairing the transcriptional activation of genes critical for cell identity, particularly in hematopoietic stem cells [3].

BRPF2 is frequently dysregulated in acute leukemia, often through chromosomal translocations involving MOZ/MORF. The dependency of leukemic cells on BRPF2 scaffolding function creates a therapeutic vulnerability. BAY-299 exhibits potent anti-proliferative effects against leukemic cell lines, notably MOLM-13 (GI50 = 1060 nM) and MV4-11 (GI50 = 2630 nM), primarily by inducing cell cycle arrest and differentiation through MYST complex disruption [1] [6]. Importantly, BAY-299 shows high selectivity (47-fold and 83-fold) for BRPF2 over the closely related bromodomains BRPF1 and BRPF3, minimizing off-target effects on other epigenetic regulators [1] [9].

Table 1: Inhibitory Profile of BAY-299 Against Bromodomain Targets

Target ProteinBromodomainAssay TypeIC50/KD (nM)Selectivity Over Key Off-Targets
BRPF2 (BRD1)Single BDTR-FRET67>47-fold vs BRPF1; >83-fold vs BRPF3
TAF1BD2TR-FRET8>300-fold vs BRD4 BD1/BD2
TAF1LBD2TR-FRET106>300-fold vs BRD4 BD1/BD2
BRPF2:Histone H4CellularNanoBRET575No inhibition of BRD4 or BRPF1 up to 10 µM
BRPF2:Histone H3.3CellularNanoBRET825No inhibition of BRD4 or BRPF1 up to 10 µM
TAF1:Histone H4CellularNanoBRET970Highly selective for TAF1 BD2
TAF1:Histone H3.3CellularNanoBRET1400Highly selective for TAF1 BD2

TAF1 Bromodomain 2 in Transcriptional Initiation and TFIID Complex Dynamics

TAF1 (TATA-box binding protein Associated Factor 1), a cornerstone subunit of the TFIID complex, harbors a tandem pair of bromodomains (BD1 and BD2) critical for its role in RNA Polymerase II-mediated transcriptional initiation. BAY-299 demonstrates remarkable potency and selectivity for the second bromodomain (BD2) of TAF1 (IC50 = 8 nM) and its paralog TAF1L (IC50 = 106 nM) [1] [2] [8]. This selective inhibition disrupts TAF1's function as a transcriptional coactivator.

The TAF1 BD2 domain specifically recognizes di-acetylated motifs on histone H4 tails (e.g., H4K5acK12ac). BAY-299 binding to TAF1 BD2 competitively displaces these histone interactions (NanoBRET IC50 = 970 nM for H4; 1400 nM for H3.3), thereby preventing the stable recruitment of the TFIID complex to promoter regions [1] [8]. This destabilization has significant downstream consequences:

  • Impaired Pre-Initiation Complex (PIC) Assembly: Disrupted TFIID binding hinders the sequential loading of other general transcription factors (GTFs) and RNA Polymerase II at transcription start sites [8].
  • Dysregulation of Cell Cycle & Survival Genes: TAF1 is essential for transcribing genes involved in cell cycle progression (e.g., Cyclin D1, E2F targets) and apoptosis suppression. TCGA database analyses reveal that TAF1 expression is significantly elevated in multiple malignancies, including acute myeloid leukemia (AML), breast cancer, and glioblastoma, correlating with poor prognosis [6]. BAY-299 treatment in AML cell lines (MV4-11, NB4) leads to rapid downregulation of these critical oncogenic transcripts, manifesting as reduced EdU incorporation (indicating suppressed DNA synthesis) and activation of apoptotic pathways [6].
  • Attenuation of Oncogenic Transcription Factors: TAF1 facilitates the function of master regulators like MYC. BAY-299-mediated TAF1 BD2 inhibition contributes to the indirect suppression of MYC-driven transcriptional programs, a vulnerability exploitable in cancers exhibiting MYC amplification or dysregulation [4] [8].

Table 2: Functional Consequences of TAF1/BRPF2 Inhibition by BAY-299 in Cancer Models

Cancer TypeCell Line/ModelKey Phenotypic EffectsProposed Molecular MechanismSource
Acute Myeloid Leukemia (AML)MV4-11, NB4↓ Cell proliferation (CCK-8); ↑ Caspase-dependent apoptosis & RIPK1-dependent necroptosis; ↑ Differentiation markers↓ TAF1-dependent survival genes; ↓ MYC signaling; ↓ BRPF2/MYST complex activity [6]
Triple-Negative Breast Cancer (TNBC)MDA-MB-231↓ Cell proliferation (MTS assay; IC50 ~48 µM* after 72h)Metabolic vulnerability under stress; Crosstalk with HBO1 complex? [1] [8]
Renal Cell Carcinoma769-P↓ Cell proliferation (GI50 = 3210 nM)Disruption of BRPF2 & TAF1 oncogenic functions [1]
MelanomaCHL-1↓ Cell proliferation (GI50 = 7400 nM)Disruption of BRPF2 & TAF1 oncogenic functions [1]
Bladder Carcinoma5637↓ Cell proliferation (GI50 = 7980 nM)Disruption of BRPF2 & TAF1 oncogenic functions [1]

Note: Higher IC50 in MDA-MB-231 suggests potential context-specific dependencies or compound penetration issues. GI50 values reflect concentration causing 50% growth inhibition.

Cross-Regulation of BRD1 and TAF1 in Chromatin Remodeling and Oncogenic Signaling

The dual targeting capability of BAY-299 against BRPF2 and TAF1 BD2 creates a unique epigenetic interference strategy, disrupting two distinct but potentially synergistic nodes within the transcriptional machinery. This combined inhibition leads to profound dysregulation of chromatin states and gene expression programs that cancer cells, particularly those of hematopoietic origin, critically depend upon for survival and proliferation.

Evidence suggests functional crosstalk between MYST complex activity (scaffolded by BRPF2) and TFIID function (dependent on TAF1). The MYST complex-mediated acetylation of histone H3K23 creates binding sites not only for BRPF2 itself but also for other acetyl-lysine readers, potentially facilitating the recruitment of complexes involved in transcriptional initiation, including TFIID [3] [7]. By simultaneously inhibiting BRPF2 (disrupting H3K23ac writing complex stability) and TAF1 BD2 (preventing recognition of acetyl marks by TFIID), BAY-299 induces a synergistic collapse in the epigenetic landscape necessary for oncogene expression. This is exemplified by its potent activity in AML cells, where it suppresses self-renewal pathways and induces differentiation and death [6].

BAY-299 treatment in AML models triggers a multi-modal cell death response. Inhibition of TAF1 BD2 and BRPF2 leads to:

  • Transcriptional Repression of Pro-Survival Genes: Downregulation of MYC, BCL2, and key cell cycle regulators (e.g., CCND1, CDK4/6) [1] [6].
  • Activation of Intrinsic Apoptosis: Increased cleavage of Caspase-3, Caspase-9, and PARP, indicative of mitochondrial apoptosis pathway engagement. This effect is partially rescued by the pan-caspase inhibitor Z-VAD [6].
  • Induction of Pro-Pyroptotic Signaling: Upregulation of genes associated with pyroptosis (GSDMD, NLRP3, IL1B), suggesting involvement of inflammatory cell death pathways alongside apoptosis and necroptosis [6].
  • Differentiation Induction: Increased expression of cell surface markers (e.g., CD11b, CD14) associated with myeloid differentiation, effectively impairing the self-renewal capacity of leukemic blasts [6].

Furthermore, the dual inhibition creates context-specific synthetic vulnerabilities. Cells harboring mutations in other chromatin regulators, such as ARID1A (a subunit of the SWI/SNF chromatin remodeling complex frequently mutated in breast and ovarian cancers), exhibit heightened sensitivity to perturbations in parallel epigenetic pathways. While BAY-299 primarily targets BRPF2 and TAF1, its efficacy highlights the therapeutic potential of co-targeting essential epigenetic readers in cancers reliant on specific chromatin states [7]. The structurally related but inactive negative control compound, BAY-364 (lacking potent activity against BRPF2 and showing only moderate TAF1 inhibition, IC50 ~3 µM), provides essential evidence that the observed phenotypes are specifically linked to the dual-target inhibition by BAY-299 [3].

Properties

Product Name

BAY 299

Molecular Formula

C25H23N3O4

Molecular Weight

429.47

Synonyms

6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.